3,6,3'-Trimethoxyflavone
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Overview
Description
3,6,3’-Trimethoxyflavone is a flavonoid compound characterized by the presence of three methoxy groups attached to its flavone backbone. Flavonoids are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. 3,6,3’-Trimethoxyflavone is of particular interest due to its potential therapeutic applications and unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6,3’-Trimethoxyflavone typically involves the methylation of hydroxyl groups on a flavone precursor. One common method includes the use of methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) to achieve the methylation. The reaction is usually carried out in an organic solvent like acetone or dimethyl sulfoxide (DMSO) under reflux conditions .
Industrial Production Methods: Industrial production of 3,6,3’-Trimethoxyflavone may involve similar methylation reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent product quality. Purification steps such as recrystallization or chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: 3,6,3’-Trimethoxyflavone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the flavone to its corresponding dihydroflavone.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of hydroxylated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution.
Major Products:
Oxidation: Quinones and other oxidized flavone derivatives.
Reduction: Dihydroflavones.
Substitution: Hydroxylated flavones.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3,6,3’-Trimethoxyflavone involves several molecular targets and pathways:
Antioxidant Activity: The compound can neutralize reactive oxygen species (ROS) and reduce oxidative stress in cells.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2).
Neuroprotection: It prevents the phosphorylation of stress-activated protein kinases (SAPK/JNK) and extracellular signal-regulated kinases (ERK 1/2), which are involved in cell signaling pathways related to neuronal survival and apoptosis
Comparison with Similar Compounds
3,6,3’-Trimethoxyflavone can be compared with other trimethoxyflavones and related flavonoids:
Similar Compounds:
Uniqueness: 3,6,3’-Trimethoxyflavone is unique due to its specific substitution pattern, which influences its biological activity and chemical reactivity. Its distinct methoxy groups contribute to its lipophilicity and ability to interact with various molecular targets, making it a valuable compound for further research and potential therapeutic applications .
Properties
Molecular Formula |
C18H16O5 |
---|---|
Molecular Weight |
312.3 g/mol |
IUPAC Name |
3,6-dimethoxy-2-(3-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C18H16O5/c1-20-12-6-4-5-11(9-12)17-18(22-3)16(19)14-10-13(21-2)7-8-15(14)23-17/h4-10H,1-3H3 |
InChI Key |
PRWZDYJHEPXPGA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C(C2=O)OC)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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